1-(5-溴-1H-吲哚-2-基)乙酮

描述

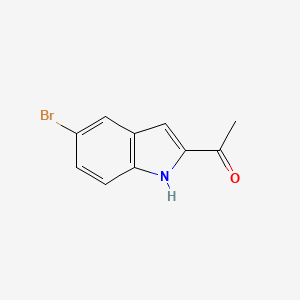

The compound "1-(5-bromo-1H-indol-2-yl)Ethanone" is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their biological activity. Indole derivatives are commonly found in natural products and pharmaceuticals. The presence of a bromine atom on the indole ring can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in drug design and development.

Synthesis Analysis

The synthesis of brominated indole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of enantiomerically pure diarylethanes, which are structurally related to the target compound, involves a 7-step procedure starting from a bromo-chlorophenyl ketone and includes a key resolution step to obtain optically pure enantiomers . Although the exact synthesis of "1-(5-bromo-1H-indol-2-yl)Ethanone" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

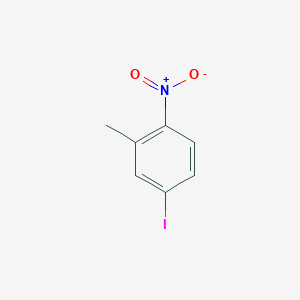

The molecular structure of brominated indole derivatives is characterized by the presence of a bromine atom on the indole ring, which can influence the electronic distribution and steric properties of the molecule. The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods, such as Gaussian09 software, and compared with experimental data like X-ray diffraction (XRD) . These studies provide insights into the geometrical parameters and the stability of the molecule, which are crucial for understanding the reactivity and interaction with biological targets.

Chemical Reactions Analysis

Brominated indole derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of the bromine atom can facilitate electrophilic substitution reactions, which are useful in the functionalization of the indole ring. For instance, the halogen-exchange reaction has been employed to synthesize related brominated compounds with higher yields . The reactivity of such compounds can be further explored through esterification and other derivatization reactions, although photolytic phenomena may not be observed under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(5-bromo-1H-indol-2-yl)Ethanone" can be inferred from related compounds. Brominated indoles generally exhibit good thermal stability, as evidenced by thermal analysis of similar molecules . The electronic spectra and molecular orbital energy level diagrams can be assigned based on time-dependent density functional theory (TD-DFT) results, providing information on the electronic transitions involved . The molecular electrostatic potential map can reveal electrophilic and nucleophilic regions, which are important for predicting sites of reactivity and interactions with biological targets . Additionally, the first hyperpolarizability of such compounds can be calculated to assess their potential role in nonlinear optics .

科学研究应用

抗菌和抗真菌活性

抗微生物活性:包括与1-(5-溴-1H-吲哚-2-基)乙酮相关的新型1H-吲哚衍生物显示出显著的抗微生物活性。这些衍生物已针对各种细菌和真菌菌株进行评估,包括革兰氏阳性、革兰氏阴性细菌以及曲霉和白念珠菌(Letters in Applied NanoBioScience, 2020)。

抗菌特性:与1-(5-溴-1H-吲哚-2-基)乙酮结构相关的化合物表现出明显的抗菌活性。这些发现基于各种衍生物的合成和抗菌评估,显示出它们作为抗菌剂的潜力(M. Murugesan & G. Selvam, 2021)。

化学合成和表征

新型化合物合成:(Z)-5-溴-3-(1-甲基吡咯烷-2-基亚胺)-3H-吲哚与戊二酮的反应导致新化合物的产生,表明了合成1-(5-溴-1H-吲哚-2-基)乙酮多样衍生物的潜力,用于各种应用(Masomeh Aghazadeh et al., 2011)。

杂环化合物的合成子:1-(5-溴-1H-吲哚-2-基)乙酮衍生物已被用作设计和合成含氮杂环化合物中的重要合成子。这些过程涉及钯催化的交叉偶联和杂环化反应,产生新型吲哚衍生物(M. M. Mmonwa & M. Mphahlele, 2016)。

生物和药理活性

抗炎药物:一项研究合成了1-(4-(2-(1H-吲哚-1-基)-2-氧代乙氧基)苯基)-3-苯基丙-2-烯-1-酮衍生物,展示了1-(5-溴-1H-吲哚-2-基)乙酮在抗炎应用中的潜力。这些化合物已被评估其抗炎活性,表明它们在药物研究中的重要性(Z. Rehman et al., 2022)。

噁二唑类化合物的抗微生物活性:包括1-[5-(1H-吲哚-3-基甲氧甲基)-2-苯基-[1,3,4]噁二唑-3-基]-乙酮在内的新型1H-吲哚衍生物显示出有希望的抗微生物活性。这些发现突显了1-(5-溴-1H-吲哚-2-基)乙酮衍生物在开发新的抗微生物剂中的重要性(L. Nagarapu & Upendra Pingili, 2014)。

作用机制

Target of Action

1-(5-bromo-1H-indol-2-yl)Ethanone is a derivative of indole, a heterocyclic compound that is prevalent in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

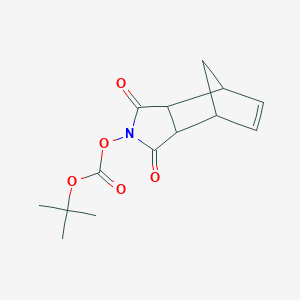

IUPAC Name |

1-(5-bromo-1H-indol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZULRVYGFAQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70525679 | |

| Record name | 1-(5-Bromo-1H-indol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-bromo-1H-indol-2-yl)Ethanone | |

CAS RN |

89671-83-0 | |

| Record name | 1-(5-Bromo-1H-indol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。